

Application Notes and Protocols for Studying Intestinal MTP Inhibition with CP-346086

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Compound of Interest

Compound Name: CP-346086

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Introduction

Microsomal Triglyceride Transfer Protein (MTP) is a critical intracellular lipid transfer protein primarily found in the liver and intestine.[1][2][3] In the enterocytes of the small intestine, MTP is essential for the assembly and secretion of apolipoprotein B (apoB)-containing lipoproteins, namely chylomicrons, which are responsible for transporting dietary triglycerides and cholesterol from the intestine into the bloodstream.[1][4][5][6] Inhibition of intestinal MTP can, therefore, significantly reduce the absorption of dietary lipids, making it a therapeutic target for managing hyperlipidemia and other metabolic disorders.[7][8]

CP-346086 is a potent, small-molecule inhibitor of MTP.[2][9] It has been shown to effectively inhibit both human and rodent MTP activity, thereby blocking the secretion of apoB-containing lipoproteins.[9] These application notes provide detailed protocols for utilizing **CP-346086** as a tool to study MTP inhibition in the intestine, both in vitro and in vivo.

Mechanism of Action

MTP facilitates the transfer of neutral lipids, such as triglycerides and cholesteryl esters, to nascent apoB molecules within the endoplasmic reticulum (ER) lumen. This lipidation process is crucial for the proper folding of apoB and the formation of pre-chylomicron particles.[4][6] **CP-346086** acts by directly binding to MTP and inhibiting its lipid transfer activity.[9][10] This disruption prevents the assembly of chylomicrons, leading to a reduction in the secretion of dietary fats into the circulation.[9][11] Consequently, unabsorbed lipids may accumulate in the enterocytes or be excreted.[5][12]

Quantitative Data Summary

The following tables summarize the quantitative data regarding the efficacy of **CP-346086** in inhibiting MTP activity and its effects on lipid metabolism.

Table 1: In Vitro Efficacy of **CP-346086**

Parameter	Value	Cell/System	Reference
IC50 (MTP Activity)	2.0 nM	Human and Rodent MTP	[2][9]
IC50 (ApoB Secretion)	2.6 nM	HepG2 cells	[9]
IC50 (ApoB Secretion)	~9.6 nM	Caco-2 cells (using SLx-4090, another MTP inhibitor)	[8]

Table 2: In Vivo Efficacy of **CP-346086** in Rodent Models

Parameter	Dose	Species	Effect	Reference
Plasma Triglyceride Reduction (ED30)	1.3 mg/kg (single oral dose)	Rats or Mice	30% reduction 2 hours post-dose	[9]
Total Cholesterol Reduction	10 mg/kg/day (2 weeks)	Rats or Mice	23% reduction	[9]
VLDL Cholesterol Reduction	10 mg/kg/day (2 weeks)	Rats or Mice	33% reduction	[9]
LDL Cholesterol Reduction	10 mg/kg/day (2 weeks)	Rats or Mice	75% reduction	[9]
Triglyceride Reduction	10 mg/kg/day (2 weeks)	Rats or Mice	62% reduction	[9]

Table 3: Efficacy of **CP-346086** in Healthy Human Volunteers

Parameter	Dose	Effect	Reference
Plasma Triglyceride Reduction (ED50)	10 mg (single oral dose)	50% effective dose	[9][13]
VLDL Cholesterol Reduction (ED50)	3 mg (single oral dose)	50% effective dose	[9][13]
Maximal Triglyceride Inhibition	100 mg (single oral dose)	66% reduction at 4 hours	[9][13]
Maximal VLDL Cholesterol Inhibition	100 mg (single oral dose)	87% reduction at 4 hours	[9][13]
Total Cholesterol Reduction	30 mg/day (2 weeks)	47% reduction	[9][11]
LDL Cholesterol Reduction	30 mg/day (2 weeks)	72% reduction	[9][11]
Triglyceride Reduction	30 mg/day (2 weeks)	75% reduction	[9][11]

Experimental Protocols

Protocol 1: In Vitro MTP Activity Assay in Intestinal Cell Lysates

This protocol describes how to measure the lipid transfer activity of MTP in intestinal cell lysates and assess the inhibitory effect of **CP-346086**. A commercially available MTP activity assay kit is often used for this purpose.

Materials:

- Intestinal cell line (e.g., Caco-2) or isolated primary enterocytes
- Cell lysis buffer (e.g., hypotonic buffer)
- MTP Activity Assay Kit (e.g., Sigma-Aldrich MAK110)
- **CP-346086** (dissolved in DMSO)

- 96-well black plates
- Fluorescence plate reader

Procedure:

- Cell Culture and Lysate Preparation:
 - Culture Caco-2 cells until differentiation or isolate primary enterocytes from intestinal tissue.
 - Wash cells with cold PBS and harvest.
 - Lyse the cells using a suitable lysis buffer (e.g., hypotonic buffer treatment) to release MTP.[\[14\]](#)
 - Centrifuge the lysate to pellet cell debris and collect the supernatant containing the microsomal fraction.
 - Determine the protein concentration of the lysate.
- MTP Activity Assay:
 - Prepare the assay reagents as per the MTP Activity Assay Kit manufacturer's instructions. This typically involves a donor particle containing a fluorescently labeled lipid and an acceptor particle.
 - In a 96-well black plate, add the assay buffer, donor particles, and acceptor particles to each well.
 - Add a standardized amount of intestinal cell lysate (e.g., 40-50 µg of protein) to each well. [\[14\]](#)
 - To the inhibitor wells, add varying concentrations of **CP-346086** (e.g., 0.1 nM to 1 µM). For vehicle control wells, add an equivalent volume of DMSO.
 - Incubate the plate at 37°C for a specified time (e.g., 60 minutes), protected from light.[\[3\]](#)

- Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., $\lambda_{ex} = 465 \text{ nm}$ / $\lambda_{em} = 535 \text{ nm}$).
- Data Analysis:
 - Calculate the MTP activity as the rate of increase in fluorescence over time.
 - Plot the MTP activity against the concentration of **CP-346086** to determine the IC50 value.

Protocol 2: In Vivo Assessment of Intestinal Lipid Absorption in a Rodent Model

This protocol details an in vivo experiment to evaluate the effect of **CP-346086** on the absorption of dietary lipids in mice or rats.

Materials:

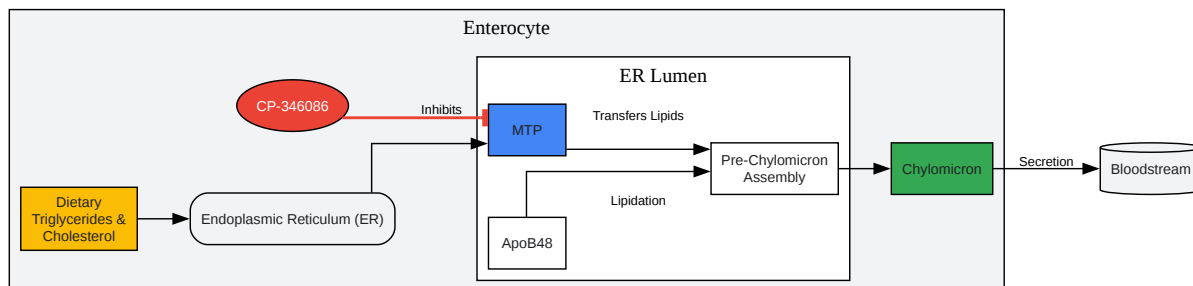
- Male C57BL/6 mice or Sprague-Dawley rats
- **CP-346086**
- Vehicle (e.g., 0.5% methylcellulose)
- Olive oil or other lipid source
- Blood collection supplies (e.g., heparinized capillary tubes)
- Triglyceride and cholesterol assay kits

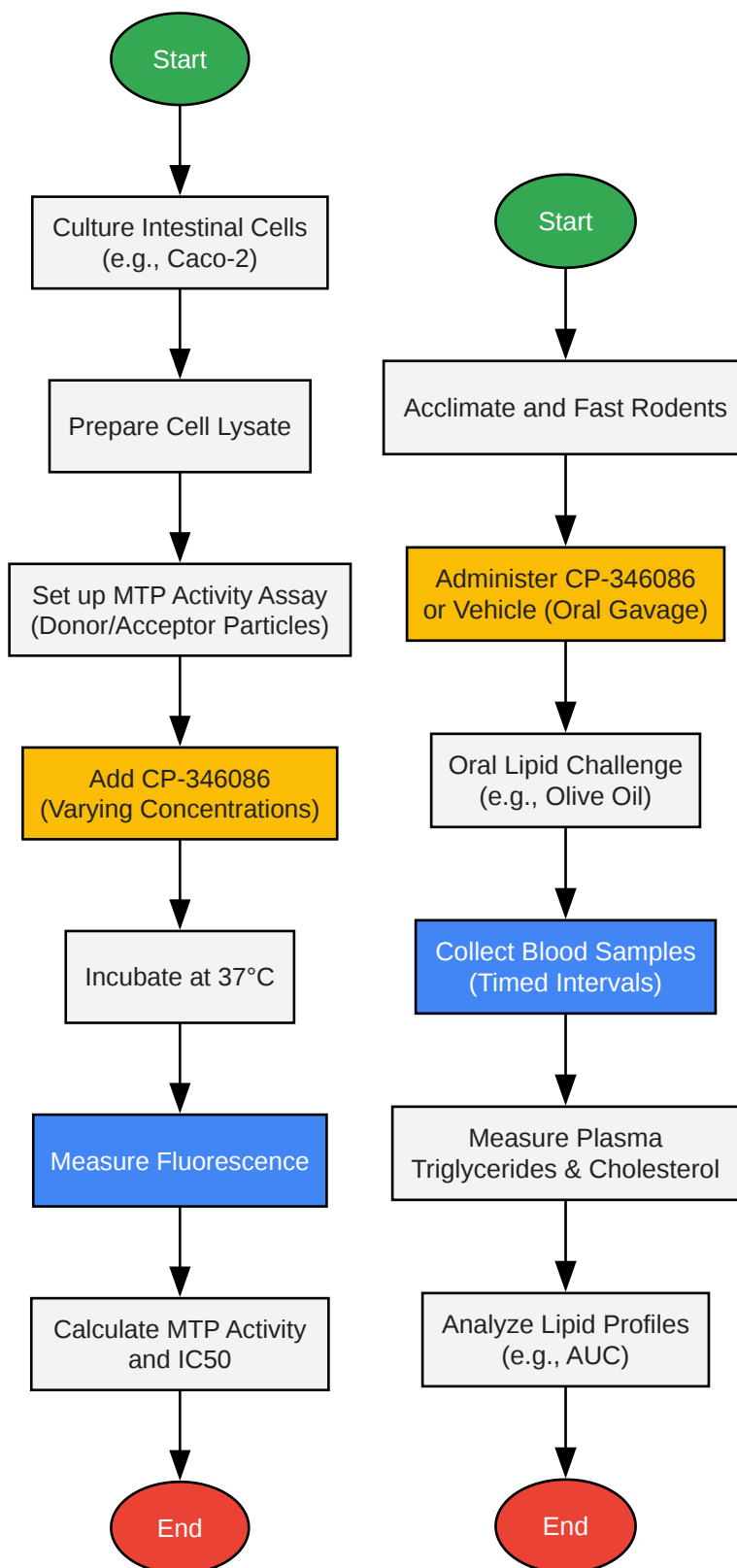
Procedure:

- Animal Acclimation and Fasting:
 - Acclimate the animals for at least one week with ad libitum access to chow and water.
 - Fast the animals overnight (12-16 hours) before the experiment, with free access to water.
- Drug Administration:

- Prepare a suspension of **CP-346086** in the vehicle at the desired concentration (e.g., 1-10 mg/kg).
- Administer **CP-346086** or vehicle to the animals via oral gavage.
- Lipid Challenge:
 - One hour after drug administration, administer an oral gavage of olive oil (e.g., 10 ml/kg).
- Blood Sampling:
 - Collect blood samples from the tail vein or retro-orbital sinus at baseline (pre-drug) and at several time points after the lipid challenge (e.g., 1, 2, 4, and 6 hours).
 - Collect blood into heparinized tubes and centrifuge to obtain plasma.
- Lipid Analysis:
 - Measure the plasma concentrations of triglycerides and total cholesterol using commercially available assay kits.
- Data Analysis:
 - Plot the plasma triglyceride and cholesterol concentrations over time for both the vehicle-treated and **CP-346086**-treated groups.
 - Calculate the area under the curve (AUC) for the plasma lipid profiles to quantify the extent of lipid absorption.
 - Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the differences between the groups.

Visualizations





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